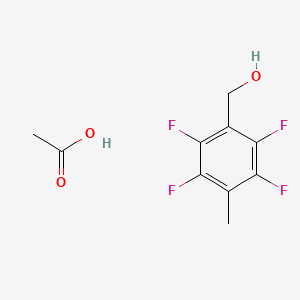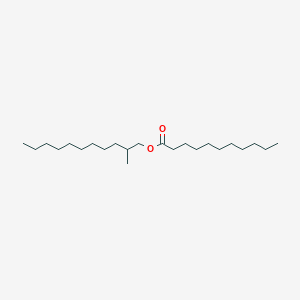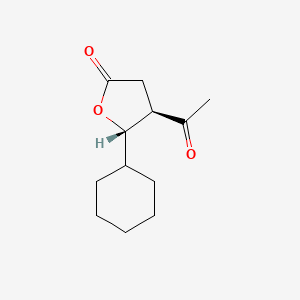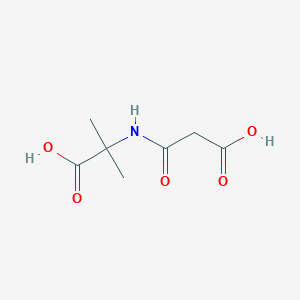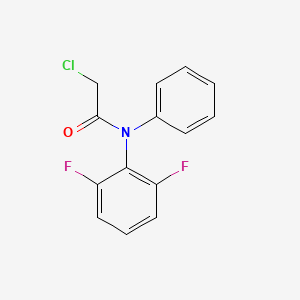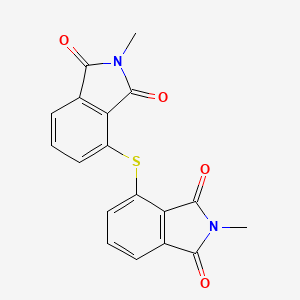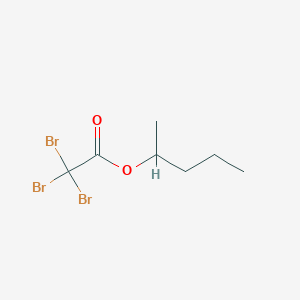![molecular formula C29H50Cl2O4 B14368004 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene CAS No. 93179-56-7](/img/structure/B14368004.png)
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is a synthetic organic compound characterized by its complex structure, which includes multiple ether and chloroethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene typically involves the reaction of 1,2-bis(2-chloroethoxy)ethane with pentadecylbenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation or recrystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove specific functional groups or to convert them into different forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine-ether derivative, while oxidation can produce a ketone or aldehyde derivative .
Applications De Recherche Scientifique
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of ether-linked compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene involves its interaction with specific molecular targets. The chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ether linkages provide stability and influence the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the pentadecylbenzene moiety.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups but lacks the ether linkages and benzene ring.
2-(2-Chloroethoxy)ethanol: A simpler compound with fewer ether linkages and no benzene ring.
Uniqueness
1,2-Bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene is unique due to its combination of multiple ether linkages, chloroethoxy groups, and a long alkyl chain attached to a benzene ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for forming stable complexes with other molecules .
Propriétés
Numéro CAS |
93179-56-7 |
|---|---|
Formule moléculaire |
C29H50Cl2O4 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
1,2-bis[2-(2-chloroethoxy)ethoxy]-3-pentadecylbenzene |
InChI |
InChI=1S/C29H50Cl2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-27-17-15-18-28(34-25-23-32-21-19-30)29(27)35-26-24-33-22-20-31/h15,17-18H,2-14,16,19-26H2,1H3 |
Clé InChI |
OPMBVPDWGZTOCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCCOCCCl)OCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


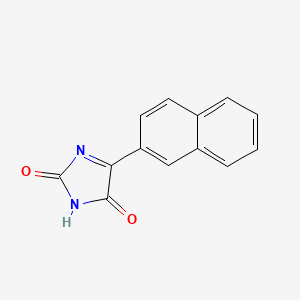
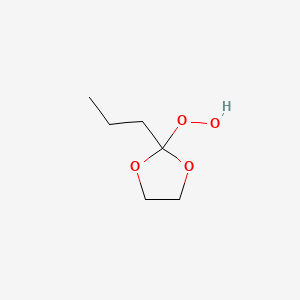
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14367935.png)

![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
